molecular formula C17H15N3O2S2 B11282262 N-(3-methoxyphenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

N-(3-methoxyphenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B11282262
M. Wt: 357.5 g/mol
InChI Key: LGPAZFBTERZTOO-UHFFFAOYSA-N
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Description

N-(3-METHOXYPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a methoxyphenyl group, a thiophenyl group, and a pyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-methoxyphenylamine, thiophene-2-carboxylic acid, and pyridazine derivatives. These intermediates are then subjected to coupling reactions, often using reagents like thionyl chloride, to form the final product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, N-(3-METHOXYPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE may be studied for its potential biological activity. This could include its interaction with enzymes, receptors, or other biomolecules.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. This might involve studies on its pharmacokinetics, pharmacodynamics, and toxicity.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-METHOXYPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE might include other acetamide derivatives, pyridazine derivatives, and thiophene-containing compounds.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide

InChI

InChI=1S/C17H15N3O2S2/c1-22-13-5-2-4-12(10-13)18-16(21)11-24-17-8-7-14(19-20-17)15-6-3-9-23-15/h2-10H,11H2,1H3,(H,18,21)

InChI Key

LGPAZFBTERZTOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3

Origin of Product

United States

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